molecular formula C10H17N B12007922 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine

2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B12007922
M. Wt: 151.25 g/mol
InChI Key: DPJZDPSCRBSNAT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s structure includes two methyl groups at positions 2 and 6, and a prop-2-yn-1-yl group at position 1, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine can be achieved through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)amines . This method typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired piperidine derivative.

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be cost-effective and scalable, allowing for the large-scale production of compounds like this compound.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine include other piperidine derivatives, such as 2,6-dimethylpiperidine and 1-(prop-2-yn-1-yl)piperidine . These compounds share structural similarities but differ in their functional groups and substituents.

Uniqueness: What sets this compound apart is its unique combination of methyl and prop-2-yn-1-yl groups. This specific arrangement of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2,6-dimethyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C10H17N/c1-4-8-11-9(2)6-5-7-10(11)3/h1,9-10H,5-8H2,2-3H3

InChI Key

DPJZDPSCRBSNAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC#C)C

Origin of Product

United States

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